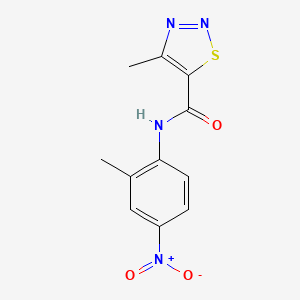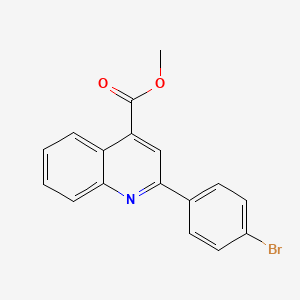
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one, also known as flavokawain B, is a natural compound found in the roots of the kava plant (Piper methysticum). It has gained attention in the scientific community due to its potential health benefits and therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the Akt/mTOR pathway, which is commonly overactive in cancer cells. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to have anti-inflammatory and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B in lab experiments is its relatively low toxicity compared to other anti-cancer agents. It has been shown to be well-tolerated in animal studies, with no significant side effects reported. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the purity of the compound can vary depending on the method of extraction or synthesis, which can affect the reproducibility of results.
Zukünftige Richtungen
There are several areas of future research for 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B. One area is the development of more efficient synthesis methods to produce a pure form of the compound. Another area is the investigation of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B's potential use in combination with other anti-cancer agents, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B, and to identify any potential side effects or toxicity. Finally, there is potential for the development of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B as a therapeutic agent for other diseases, such as inflammatory disorders or microbial infections.
Synthesemethoden
Flavokawain B can be extracted from the roots of the kava plant, or synthesized in a laboratory setting. The most common method of synthesis involves the reaction of 2,4-dihydroxyacetophenone with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization and oxidation. This method yields a pure form of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B, which can be used for further research.
Wissenschaftliche Forschungsanwendungen
Flavokawain B has been studied for its potential anti-cancer properties, particularly in breast and prostate cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed. It also has anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic properties. Additionally, 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one B has been studied for its potential use as an anti-microbial agent, particularly against drug-resistant bacteria.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO3/c22-17-9-5-4-8-15(17)20-19(13-6-2-1-3-7-13)16-11-10-14(23)12-18(16)25-21(20)24/h1-12,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSCMIAEEWZQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346060 |
Source


|
| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
CAS RN |
263365-35-1 |
Source


|
| Record name | 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2,3-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2456287.png)
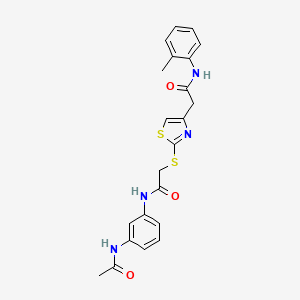

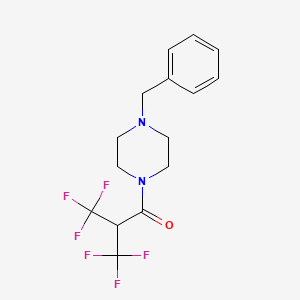
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2456292.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate](/img/structure/B2456293.png)
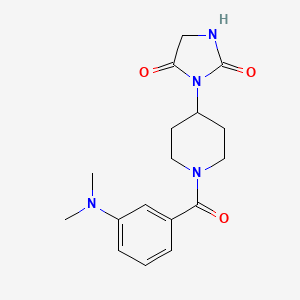
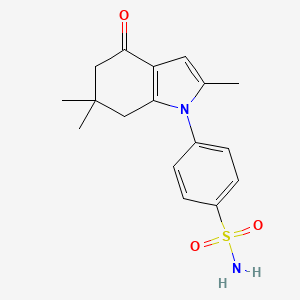
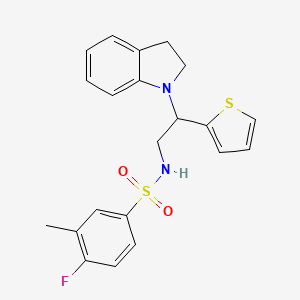
![N-(2-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456300.png)
![methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2456301.png)

